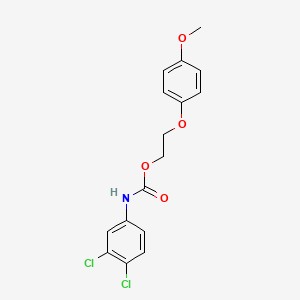![molecular formula C17H18ClNOS2 B5034752 N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide](/img/structure/B5034752.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide, also known as ML239, is a small molecule that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological assays.
作用機序
The mechanism of action of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, including histone deacetylases and proteasomes. These enzymes are involved in various cellular processes, including gene expression, protein degradation, and cell cycle regulation. Inhibition of these enzymes by this compound may lead to the induction of apoptosis in cancer cells and the protection of neurons in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study conducted by Xu et al., this compound was found to induce apoptosis in cancer cells by activating the caspase cascade. This compound was also found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In another study, this compound was shown to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from cell death in Parkinson's disease.
実験室実験の利点と制限
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. This compound is also relatively stable and can be easily synthesized using various methods. However, one of the limitations is that this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood. Therefore, further studies are needed to fully understand the potential of this compound as a therapeutic agent.
将来の方向性
There are several future directions for research on N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide. One of the directions is to further investigate the mechanism of action of this compound, including its interaction with specific enzymes and proteins. Another direction is to study the pharmacokinetics and toxicity of this compound in vivo, which will provide important information for its potential therapeutic applications. Furthermore, this compound can be used as a lead compound for the development of more potent and selective inhibitors of histone deacetylases and proteasomes, which may have therapeutic applications in various diseases.
合成法
The synthesis of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has been reported in various scientific journals. One of the methods involves the reaction of 2-bromo-5-chloro-1-methylthiobenzene with 3-chlorobenzyl mercaptan in the presence of potassium carbonate and copper powder. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and benzoyl chloride to obtain this compound. Another method involves the reaction of 2-bromo-5-chloro-1-methylthiobenzene with 3-chlorobenzyl mercaptan in the presence of potassium carbonate and copper powder, followed by the reaction with 2-mercaptoethylamine hydrochloride and N-methylmorpholine.
科学的研究の応用
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(methylthio)benzamide has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In a study conducted by Xu et al., this compound was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, this compound was shown to inhibit the aggregation of amyloid-beta, which is a hallmark of Alzheimer's disease. This compound has also been shown to protect dopaminergic neurons from cell death in Parkinson's disease.
特性
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c1-21-16-8-3-2-7-15(16)17(20)19-9-10-22-12-13-5-4-6-14(18)11-13/h2-8,11H,9-10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVXWTLUWWVPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5034669.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)

![4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5034681.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5034695.png)
![5'-allyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5034700.png)

![1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5034721.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5034738.png)
![11-(3-bromo-4-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5034746.png)
![N~1~-(2-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5034748.png)


